Methyl (2-furfurylthio)acetate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Food additives -> Flavoring Agents. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

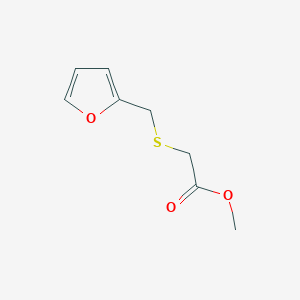

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-(furan-2-ylmethylsulfanyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O3S/c1-10-8(9)6-12-5-7-3-2-4-11-7/h2-4H,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPVNCXPHDABNLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CSCC1=CC=CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80427453 | |

| Record name | Methyl {[(furan-2-yl)methyl]sulfanyl}acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80427453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108499-33-8 | |

| Record name | Methyl {[(furan-2-yl)methyl]sulfanyl}acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80427453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | METHYL (2-FURFURYLTHIO)ACETATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to Methyl (2-furfurylthio)acetate: Structure, Properties, and Scientific Applications

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl (2-furfurylthio)acetate is a sulfur-containing heterocyclic compound featuring a furan ring, a thioether linkage, and a methyl ester group. While primarily recognized for its role as a flavoring agent in the food and beverage industry, its distinct molecular architecture presents significant opportunities as a versatile building block in synthetic chemistry, materials science, and drug discovery.[1][2] This technical guide provides an in-depth analysis of its chemical structure, physicochemical properties, plausible synthetic routes, and key reactivity patterns. Furthermore, it outlines a comprehensive workflow for its analytical characterization and explores potential applications beyond flavor science, offering a forward-looking perspective for research and development professionals.

Introduction: The Significance of Furan-Based Thioethers

Sulfur-containing furan derivatives are a critical class of compounds that contribute significantly to the aroma profiles of thermally processed foods, most notably coffee. The Maillard reaction, occurring between sugars and amino acids during roasting, generates a plethora of volatile compounds, including 2-furfurylthiol, the characterizing aroma component of coffee.[3] this compound, a derivative of this key thiol, encapsulates a unique combination of functional groups that not only defines its sensory properties but also endows it with a rich and versatile chemical reactivity. Understanding the interplay between its structure and properties is essential for harnessing its full potential, whether for creating novel flavor profiles or for designing new functional molecules in pharmaceutical and materials science contexts.

Molecular Structure and Identification

The unique properties of this compound stem directly from its molecular structure, which combines an aromatic furan ring with a flexible thioether-ester side chain.

-

IUPAC Name: methyl 2-(furan-2-ylmethylsulfanyl)acetate[4]

-

Key Identifiers:

Caption: 2D Structure of this compound.

Physicochemical Properties

The physical properties of this compound are crucial for its handling, formulation, and potential applications. These properties suggest a relatively non-volatile liquid with limited water solubility, characteristic of many organic esters used in flavor and fragrance applications.

| Property | Value | Source |

| Appearance | Colorless to yellow clear liquid (estimated) | [1] |

| Boiling Point | 286-287 °C at 760 mmHg | [1] |

| Specific Gravity | 1.195 - 1.205 @ 25 °C | [1] |

| Refractive Index | 1.510 - 1.520 @ 20 °C | [1] |

| Flash Point | 103.33 °C (218 °F) | [1] |

| Water Solubility | 2,498 mg/L @ 25 °C (estimated) | [1] |

| logP (o/w) | 1.795 (estimated) | [1] |

Synthesis and Mechanistic Considerations

While not widely detailed in academic literature, a logical and efficient synthesis of this compound can be proposed based on established organosulfur chemistry. The most direct approach involves the S-alkylation of a suitable thiol with a furfuryl electrophile.

Proposed Synthetic Pathway: S-alkylation

The synthesis can be envisioned via the reaction of 2-furfuryl mercaptan with methyl chloroacetate. This reaction proceeds via a nucleophilic substitution (Sₙ2) mechanism, where the highly nucleophilic thiolate anion attacks the electrophilic carbon of the chloroacetate.

Causality of Experimental Design:

-

Choice of Base: A non-nucleophilic base like sodium hydride (NaH) or a weaker base like potassium carbonate (K₂CO₃) is used to deprotonate the 2-furfuryl mercaptan, forming the thiolate in situ. The thiolate is a much stronger nucleophile than the parent thiol, which is critical for driving the reaction to completion.

-

Solvent Selection: A polar aprotic solvent such as Dimethylformamide (DMF) or Acetonitrile (CH₃CN) is ideal. These solvents can dissolve the ionic intermediates (thiolate salt) but do not participate in hydrogen bonding, which would otherwise solvate and stabilize the nucleophile, reducing its reactivity.

-

Temperature Control: The reaction is typically initiated at a low temperature (e.g., 0 °C) during the addition of the base and alkylating agent to control the exothermicity, then gently warmed to room temperature or slightly above to ensure a reasonable reaction rate.

Sources

An In-Depth Technical Guide to the Synthesis of Methyl (2-furfurylthio)acetate

Foreword: The Aromatic & Therapeutic Potential of a Unique Thioether

Methyl (2-furfurylthio)acetate, a fascinating heterocyclic compound, holds a significant position in the realms of flavor chemistry and as a potential scaffold in medicinal chemistry. Characterized by its potent, roasted coffee-like aroma, it is a key component in the formulation of various food and beverage flavor profiles. Beyond its sensory attributes, the unique arrangement of a furan ring, a thioether linkage, and a methyl ester group presents a versatile molecular architecture for the development of novel therapeutic agents. This guide provides a comprehensive exploration of the synthetic pathways to this compound, grounded in established chemical principles and supported by practical, field-proven insights. It is designed for researchers, scientists, and drug development professionals seeking a deep, actionable understanding of the synthesis of this intriguing molecule.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of the target molecule is paramount for its successful synthesis, purification, and application.

| Property | Value | Source |

| Molecular Formula | C₈H₁₀O₃S | [1] |

| Molecular Weight | 186.23 g/mol | [1] |

| Appearance | Colorless to yellow liquid | [2] |

| Boiling Point | 96-98 °C at 1 Torr | [3] |

| Density | ~1.197 g/cm³ | [3] |

| Refractive Index | 1.510 - 1.520 @ 20°C | [2] |

| Solubility | Soluble in alcohol; sparingly soluble in water | [2] |

Primary Synthetic Pathway: S-Alkylation of 2-Furfuryl Mercaptan

The most direct and widely employed method for the synthesis of this compound is the S-alkylation of 2-furfuryl mercaptan with methyl chloroacetate. This reaction proceeds via a classic SN2 mechanism, where the nucleophilic sulfur of the thiol attacks the electrophilic carbon of the methyl chloroacetate, displacing the chloride leaving group.

Reaction Scheme

Caption: S-Alkylation of 2-Furfuryl Mercaptan.

Mechanistic Insights

The reaction is initiated by the deprotonation of the thiol group of 2-furfuryl mercaptan by a suitable base, forming a highly nucleophilic thiolate anion. This thiolate then attacks the carbon atom bearing the chlorine in methyl chloroacetate in a concerted fashion, leading to the formation of the thioether bond and the expulsion of the chloride ion. The choice of base is critical; a non-nucleophilic organic base such as triethylamine is often preferred to minimize side reactions.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from a reliable procedure for the synthesis of the corresponding ethyl ester and is expected to provide good yields of the methyl ester.

Materials:

-

2-Furfuryl Mercaptan

-

Methyl Chloroacetate

-

Triethylamine

-

Dimethylformamide (DMF), anhydrous

-

Deionized Water

-

Sodium Bicarbonate, saturated solution

-

Brine

-

Anhydrous Magnesium Sulfate or Sodium Sulfate

-

Ethyl Acetate

-

Hexane

Procedure:

-

To a solution of 2-furfuryl mercaptan (1.0 eq) in anhydrous DMF, add triethylamine (1.2 eq) and stir the mixture at room temperature for 20 minutes.

-

Slowly add methyl chloroacetate (1.1 eq) to the reaction mixture.

-

Heat the reaction to 60-65 °C and maintain for 14 hours, monitoring the progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it over crushed ice.

-

Neutralize the mixture with a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure this compound.

Potential Side Reactions and Mitigation

-

Oxidation of 2-Furfuryl Mercaptan: Thiols are susceptible to oxidation to disulfides, especially in the presence of air and base. To minimize this, it is advisable to perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

-

Over-alkylation: While less common with thiols compared to amines, there is a possibility of the product thioether acting as a nucleophile. Using a slight excess of the thiol and controlled addition of the alkylating agent can help to mitigate this.

-

Reaction with the Furan Ring: The furan ring is generally stable under these conditions, but strongly acidic or basic conditions should be avoided to prevent ring-opening or polymerization.

Synthesis of the Starting Material: 2-Furfuryl Mercaptan

A robust synthesis of this compound necessitates a reliable source of the key starting material, 2-furfuryl mercaptan. This can be readily prepared from the corresponding alcohol.

Reaction Scheme: From Furfuryl Alcohol to 2-Furfuryl Mercaptan

Caption: Two-step synthesis of 2-Furfuryl Mercaptan.

Experimental Protocol: Synthesis of 2-Furfuryl Mercaptan

This procedure is based on the well-established method from Organic Syntheses.[2]

Materials:

-

Furfuryl Alcohol

-

Thiourea

-

Concentrated Hydrochloric Acid

-

Sodium Hydroxide

-

Deionized Water

-

Calcium Chloride

Procedure:

-

In a round-bottomed flask, dissolve thiourea (1.0 eq) in a mixture of water and concentrated hydrochloric acid with gentle heating.

-

Cool the solution to 30 °C and add furfuryl alcohol (1.0 eq).

-

The reaction is exothermic; maintain the temperature around 60 °C with cooling.

-

After the initial reaction subsides, allow the mixture to stand at room temperature for 12 hours.

-

Add a solution of sodium hydroxide to the reaction mixture to induce the separation of an oily layer of S-2-furfurylisothiourea.

-

Perform steam distillation of the mixture. The 2-furfuryl mercaptan will co-distill with the water.

-

Separate the oily product from the aqueous distillate using a separatory funnel.

-

Dry the product over anhydrous calcium chloride to yield 2-furfuryl mercaptan. A yield of 55-60% can be expected.[2]

Product Characterization

Thorough characterization of the final product is essential to confirm its identity and purity.

Spectroscopic Data (Predicted)

While experimental spectra are ideal, predicted data can provide a useful reference.

-

¹H NMR (CDCl₃, predicted):

-

δ 7.35 (m, 1H, furan H-5)

-

δ 6.30 (m, 1H, furan H-4)

-

δ 6.20 (m, 1H, furan H-3)

-

δ 3.75 (s, 2H, -S-CH₂-furan)

-

δ 3.70 (s, 3H, -O-CH₃)

-

δ 3.20 (s, 2H, -S-CH₂-CO-)

-

-

¹³C NMR (CDCl₃, predicted):

-

δ 171.0 (C=O)

-

δ 150.0 (furan C-2)

-

δ 142.5 (furan C-5)

-

δ 110.5 (furan C-4)

-

δ 108.0 (furan C-3)

-

δ 52.5 (-O-CH₃)

-

δ 34.0 (-S-CH₂-CO-)

-

δ 30.0 (-S-CH₂-furan)

-

Alternative Synthetic Approaches

While S-alkylation is the most common route, other methods could potentially be employed.

-

Phase-Transfer Catalysis: The S-alkylation reaction could be adapted to a phase-transfer catalysis (PTC) system. This would involve using an aqueous solution of the thiolate salt and an organic solvent for the methyl chloroacetate, with a phase-transfer catalyst (e.g., a quaternary ammonium salt) to facilitate the reaction. This approach can offer milder reaction conditions and easier workup.

-

Mitsunobu Reaction: The Mitsunobu reaction provides an alternative for forming thioethers from thiols and alcohols. In this case, furfuryl alcohol could be reacted with methyl thioglycolate in the presence of a phosphine (e.g., triphenylphosphine) and an azodicarboxylate (e.g., diethyl azodicarboxylate).

Conclusion

The synthesis of this compound is a well-defined process, primarily achieved through the efficient S-alkylation of 2-furfuryl mercaptan. By carefully controlling the reaction conditions and employing appropriate purification techniques, high yields of this valuable aroma and specialty chemical can be obtained. The ability to synthesize the key precursor, 2-furfuryl mercaptan, from readily available furfuryl alcohol further enhances the accessibility of this compound for research and industrial applications. This guide provides a solid foundation for the successful synthesis and characterization of this compound, empowering researchers to explore its full potential in their respective fields.

References

- Synthesis of new heterocyclic derivatives from 2- furyl methanethiol and study their applications.

- 2-furfuryl mercaptan. Organic Syntheses. 1955, 35, 66. DOI: 10.15227/orgsyn.035.0066.

- Synthesis of 5-Acetoxymethyl- and 5-Hydroxymethyl-2-vinyl-furan. PMC.

- CN102050805A - Method for synthesizing furfurylacetate by applying mesoporous acid material.

- Enzymes-Assisted Generation of Thiols

- Catalytic synthesis of renewable 2-methylfuran

- This compound. PubChem.

- Synthesis of New Five-Membered Hetrocyclic Compounds from 2- Furfuryl Mercaptan Derivative and Evaluation of their Biological Activity.

- Continuous Flow Synthesis of Furfuryl Ethers over Pd/C Catalysts via Reductive Etherification of Furfural in Ethanol. MDPI. 2024.

- Separation and Purification of Furfuryl Alcohol Monomer and Oligomers Using a Two-Phase Extracting Process.

- New sulfuryl fluoride-derived alkylating reagents for the 1,1-dihydrofluoroalkyl

- Methyl 5-(2-Fluoro-4-nitrophenyl)

- Selective synthesis of furfuryl acetate over solid acid catalysts and active site exploration using density functional theory. Catalysis Science & Technology (RSC Publishing).

- 11.8: Williamson Ether Synthesis. Chemistry LibreTexts. 2021.

- ¹H and ¹³C NMR spectra of methyl-2-[ethylthio(thiocarbonyl)thio] acrylate (a and b) and ¹H NMR spectrum and GPC trace of PDMA43 macro-CTA (c and d).

- furfuryl mercaptan, 98-02-2. The Good Scents Company.

- Furfuryl acetate(623-17-6) 1H NMR spectrum. ChemicalBook.

- Methyl 2-furoate (Methyl furan-2-carboxyl

- An Efficient Strategy for the Synthesis of 5-Hydroxymethylfurfural Derivative Based Poly (β-thioether ester) via Thiol-Michael. The Royal Society of Chemistry.

- CAS 108499-33-8 Methyl (2-furfurylthio)

- Williamson Ether Synthesis. YouTube. 2020.

- Application Notes and Protocols: Methyl (methylthio)acetate in the Synthesis of Heterocyclic Compounds. Benchchem.

- Etherification reactions of furfuryl alcohol in the presence of orthoesters and ketals: application to the synthesis of furfuryl ether biofuels. -ORCA - Cardiff University.

- Degradation of the Coffee Flavor Compound Furfuryl Mercaptan in Model Fenton-type Reaction Systems. Imre Blank.

- Enantioselective Syntheses and Sensory Properties of 2-Methyl-tetrahydrofuran-3-thiol Acetates.

- Williamson Ether synthesis. Reddit. 2025.

- Classical Williamson Type Ether Synthesis: Sulfur as Nucleophile. Wordpress.

- (PDF) Synthesis and complete assignments of 1H and 13C NMR spectra of mesoionic 2-(p-trifluoromethylphenyl)-3-methyl-4-(p-tolyl)-1,3-thiazolium-5-thiolate and 2-(p-chlorophenyl).

Sources

An In-depth Technical Guide to the Spectroscopic Characterization of Methyl (2-furfurylthio)acetate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction to Methyl (2-furfurylthio)acetate

This compound is a sulfur-containing organic compound with the molecular formula C₈H₁₀O₃S and a molecular weight of 186.23 g/mol .[1][][3] Its structure features a furan ring, a thioether linkage, and a methyl ester group, making it a molecule of interest in flavor and fragrance chemistry, as well as a potential building block in organic synthesis.[] Accurate spectroscopic characterization is paramount for confirming its identity and purity, whether it is synthesized in the laboratory or isolated from a complex mixture.

Molecular Structure:

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Trustworthiness of Fragmentation Analysis:

-

Formation of the Furfuryl Cation (m/z = 81): The most characteristic fragmentation pathway for furfuryl derivatives is the cleavage of the bond beta to the furan ring, leading to the highly stable furfuryl cation. This is expected to be the base peak in the spectrum.

-

Loss of the Methoxycarbonyl Group (m/z = 59): Cleavage of the C-S bond can lead to the loss of the methoxycarbonylmethyl radical, resulting in a fragment at m/z = 127, or the formation of the methoxycarbonyl cation at m/z = 59.

-

Other Fragments: Other significant fragments may arise from rearrangements and further fragmentation of the primary ions. For instance, the mass spectrum of the related compound, Ethanethioic acid, S-(2-furanylmethyl) ester, also shows a prominent peak at m/z = 81, corresponding to the furfuryl cation. [4]

Experimental Protocols

The following are generalized, yet detailed, step-by-step methodologies for the acquisition of the spectroscopic data discussed. These protocols represent best practices in a typical analytical laboratory.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

-

Instrument: A 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Pulse sequence: Standard single-pulse experiment (zg30).

-

Spectral width: -2 to 12 ppm.

-

Acquisition time: ~3-4 seconds.

-

Relaxation delay: 1-2 seconds.

-

Number of scans: 16-32.

-

-

¹³C NMR Acquisition:

-

Pulse sequence: Proton-decoupled ¹³C experiment (zgpg30).

-

Spectral width: 0 to 220 ppm.

-

Acquisition time: ~1-2 seconds.

-

Relaxation delay: 2 seconds.

-

Number of scans: 1024 or more, depending on sample concentration.

-

-

Data Processing: Apply a Fourier transform to the free induction decay (FID) with an exponential window function. Phase and baseline correct the resulting spectrum. Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the CDCl₃ triplet at 77.16 ppm.

IR Spectroscopy

-

Sample Preparation: As this compound is a liquid at room temperature, the spectrum can be acquired as a thin film. Place a small drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) plates.

-

Instrument: A Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition:

-

Scan range: 4000 to 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of scans: 16-32.

-

-

Data Processing: Acquire a background spectrum of the empty sample compartment. Acquire the sample spectrum and ratio it against the background to obtain the final absorbance or transmittance spectrum.

Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of the sample (e.g., in methanol or acetonitrile) via direct infusion or through a gas chromatograph (GC) for separation from any impurities.

-

Instrument: A mass spectrometer with an electron ionization (EI) source, coupled to a quadrupole or time-of-flight (TOF) mass analyzer.

-

Acquisition:

-

Ionization mode: Electron Ionization (EI).

-

Electron energy: 70 eV.

-

Mass range: m/z 40-400.

-

Scan speed: 1 scan/second.

-

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Caption: Experimental workflow for the spectroscopic characterization of this compound.

Conclusion

This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound. By combining predictive methods with the analysis of structurally similar compounds, a detailed and reliable interpretation of its ¹H NMR, ¹³C NMR, IR, and MS spectra has been presented. The inclusion of standardized experimental protocols further equips researchers with the necessary tools to confidently identify and characterize this compound. This self-validating approach ensures a high degree of scientific integrity, providing a solid foundation for future research and development involving this compound.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

The Good Scents Company. (n.d.). methyl (2-furfuryl thio) acetate. Retrieved from [Link]

-

Human Metabolome Database. (2012). Showing metabocard for Furfuryl thioacetate (HMDB0035088). Retrieved from [Link]

-

PubChem. (n.d.). Furfuryl thioacetate. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (2025). Enantioselective Syntheses and Sensory Properties of 2-Methyl-tetrahydrofuran-3-thiol Acetates. Retrieved from [Link]

-

NIST. (n.d.). 2-Furanmethanol, acetate. NIST Chemistry WebBook. Retrieved from [Link]

-

Yinghao Pharm Co.,Ltd. (n.d.). This compound cas no.108499-33-8. Retrieved from [Link]

-

Veeprho. (n.d.). Methyl 2-(furfurylthio)acetate | CAS 108499-33-8. Retrieved from [Link]

-

NIST. (n.d.). Ethanethioic acid, S-(2-furanylmethyl) ester. NIST Chemistry WebBook. Retrieved from [Link]

-

NIST. (n.d.). Furan, 2-[(methylthio)methyl]-. NIST Chemistry WebBook. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. Retrieved from [Link]

-

Robinson Brothers. (n.d.). Methyl 2-(furfurylthio)acetate. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Physical Properties of Methyl (2-furfurylthio)acetate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the key physical properties of Methyl (2-furfurylthio)acetate, specifically its boiling point and specific gravity. As a compound of interest in flavor and fragrance chemistry, as well as a potential building block in synthetic organic chemistry, a thorough understanding of its physical characteristics is paramount for its effective handling, application, and purification. This document moves beyond a simple recitation of values to provide insights into the experimental methodologies and the underlying chemical principles that dictate these properties.

Core Physical Properties of this compound

This compound is a colorless to pale yellow liquid with a characteristic odor profile. Its fundamental physical constants are crucial for a variety of laboratory and industrial applications, from predicting its behavior in distillation processes to formulating solutions of a specific concentration.

| Physical Property | Value | Conditions |

| Boiling Point | 286.00 - 287.00 °C | @ 760.00 mm Hg |

| Specific Gravity | 1.195 - 1.205 | @ 25.00 °C |

Table 1: Key Physical Properties of this compound. Data sourced from The Good Scents Company.[1]

The relatively high boiling point of this compound is indicative of strong intermolecular forces, likely dipole-dipole interactions arising from the polar ester and thioether functional groups, as well as the furan ring. Its specific gravity, being greater than 1, signifies that it is denser than water at the specified temperature.

Experimental Determination of Physical Properties: A Methodological Deep Dive

The precise and accurate determination of physical properties such as boiling point and specific gravity is fundamental to chemical characterization. The choice of methodology is often dictated by the quantity of the substance available, its purity, and the required level of precision.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. For a high-boiling-point liquid like this compound, several methods can be employed.

Given the high boiling point of this compound, a simple distillation or a capillary method would be appropriate. A key consideration for a high-boiling-point liquid is the prevention of decomposition. Therefore, heating should be uniform and controlled. For small sample volumes, a micro-boiling point determination using a Thiele tube or a similar apparatus is preferred to minimize sample loss. The use of a high-temperature boiling liquid in the Thiele tube, such as silicone oil, ensures even heat distribution.

This method is suitable for determining the boiling point of a small quantity of a liquid.

-

Sample Preparation: A small amount (approximately 0.5 mL) of this compound is placed in a small-diameter test tube.

-

Capillary Tube Insertion: A capillary tube, sealed at one end, is inverted and placed into the test tube containing the sample.

-

Apparatus Setup: The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then immersed in a heating bath, such as a Thiele tube filled with a high-boiling-point liquid (e.g., silicone oil).

-

Heating and Observation: The heating bath is gently heated. As the temperature rises, air trapped in the capillary tube will slowly bubble out.

-

Boiling Point Identification: Upon reaching the boiling point, a rapid and continuous stream of bubbles will emerge from the capillary tube. The heat source is then removed.

-

Confirmation: The liquid will begin to cool, and the bubbling will cease. The temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point. This occurs when the vapor pressure of the sample equals the external atmospheric pressure.

Caption: Workflow for Micro-Boiling Point Determination.

Specific Gravity Determination

Specific gravity is the ratio of the density of a substance to the density of a reference substance, which is typically water at a specified temperature. The pycnometer method is a highly accurate technique for determining the specific gravity of liquids.

The pycnometer method is chosen for its high precision and accuracy, which is crucial for obtaining reliable physical data for a substance like this compound. This method directly compares the mass of a known volume of the sample to the mass of the same volume of water, thereby minimizing errors associated with volume measurement. Careful temperature control is critical as density is temperature-dependent.

-

Pycnometer Preparation: A clean, dry pycnometer of a known volume is weighed accurately (m_pyc).

-

Water Calibration: The pycnometer is filled with deionized water and placed in a constant temperature bath set to 25.0 °C until thermal equilibrium is reached. The volume is adjusted to the calibration mark, and the pycnometer is reweighed (m_pyc+water).

-

Sample Measurement: The pycnometer is emptied, thoroughly dried, and then filled with this compound. It is brought to 25.0 °C in the constant temperature bath, the volume is adjusted, and it is weighed again (m_pyc+sample).

-

Calculation: The specific gravity is calculated using the following formula:

Specific Gravity = (m_pyc+sample - m_pyc) / (m_pyc+water - m_pyc)

Caption: Workflow for Specific Gravity Determination via Pycnometer.

Scientific Integrity and Trustworthiness

The protocols described above are standard and widely accepted methods in chemical analysis, ensuring the generation of reliable and reproducible data. For this compound, adherence to these standardized procedures is crucial for obtaining physical property data that is comparable across different laboratories and applications. The trustworthiness of these measurements relies on the proper calibration of instruments (thermometers, balances, and pycnometers) and meticulous control of experimental parameters, most notably temperature.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

The Good Scents Company. methyl (2-furfuryl thio) acetate. [Link]

Sources

An In-depth Technical Guide to Methyl (2-furfurylthio)acetate (CAS 108499-33-8)

Abstract

This technical guide provides a comprehensive characterization of Methyl (2-furfurylthio)acetate, CAS number 108499-33-8. This document delves into its chemical identity, physicochemical properties, synthesis, and analytical characterization. Furthermore, it explores the compound's relevance in the flavor and fragrance industry and its significance as a known impurity in the pharmaceutical agent Lafutidine. Detailed, field-proven protocols for its synthesis and analysis are provided to support researchers in their practical applications.

Introduction and Chemical Identity

This compound is a sulfur-containing furan derivative recognized for its distinct sensory properties and its emergence as a character-impact compound in both food science and pharmaceutical analysis. Structurally, it comprises a furan ring tethered to a methyl acetate group via a thioether linkage. This unique combination of functional groups dictates its chemical reactivity, stability, and analytical behavior.

-

IUPAC Name: methyl 2-(furan-2-ylmethylsulfanyl)acetate[1]

-

CAS Number: 108499-33-8

-

Molecular Formula: C₈H₁₀O₃S[1]

-

Molecular Weight: 186.23 g/mol [1]

-

Chemical Structure:

Synonyms: A comprehensive list of synonyms is available and includes Methyl 2-[(2-furanylmethyl)thio]acetate, Acetic acid, 2-[(2-furanylmethyl)thio]-, methyl ester, and Methyl 2-(furfurylthio)acetate.[1]

Physicochemical and Spectroscopic Characterization

A thorough understanding of the physicochemical properties is fundamental for the handling, formulation, and analysis of this compound.

Physicochemical Data

The following table summarizes the key physical and chemical properties of this compound.

| Property | Value | Source |

| Appearance | Colorless to yellow clear liquid (estimated) | |

| Boiling Point | 96-98 °C at 1 Torr | |

| Density | 1.197 ± 0.06 g/cm³ | |

| Refractive Index | 1.510 to 1.520 @ 20.00 °C | |

| Flash Point | 103.33 °C (218.00 °F) | |

| Water Solubility | 2498 mg/L @ 25 °C (estimated) | |

| logP (o/w) | 1.795 (estimated) |

Spectroscopic Analysis

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (Predicted):

-

~7.3-7.4 ppm (1H, multiplet): Proton on C5 of the furan ring.

-

~6.2-6.3 ppm (1H, multiplet): Proton on C4 of the furan ring.

-

~6.1-6.2 ppm (1H, multiplet): Proton on C3 of the furan ring.

-

~3.8 ppm (2H, singlet): Methylene protons (-S-CH₂-furan).

-

~3.7 ppm (3H, singlet): Methyl ester protons (-O-CH₃).

-

~3.3 ppm (2H, singlet): Methylene protons of the acetate group (-S-CH₂-CO-).

-

-

¹³C NMR (Predicted):

-

~170 ppm: Carbonyl carbon of the ester.

-

~150 ppm: C2 of the furan ring (attached to the methylene group).

-

~142 ppm: C5 of the furan ring.

-

~110 ppm: C4 of the furan ring.

-

~108 ppm: C3 of the furan ring.

-

~52 ppm: Methyl ester carbon.

-

~35 ppm: Methylene carbon of the acetate group.

-

~30 ppm: Methylene carbon attached to the furan ring.

-

2.2.2. Mass Spectrometry (MS)

In an electron ionization mass spectrum, the molecular ion peak [M]⁺ is expected at m/z = 186. The fragmentation pattern would likely be dominated by cleavage at the thioether bond, leading to characteristic fragments.

-

Key Predicted Fragments:

-

m/z = 81: The furfuryl cation [C₅H₅O]⁺, resulting from the cleavage of the C-S bond. This is often a base peak for furfuryl derivatives.

-

m/z = 105: Fragment corresponding to [M - C₄H₅O]⁺.

-

m/z = 127: Fragment from the loss of the methoxy group (-OCH₃).

-

m/z = 155: Fragment from the loss of the methyl group (-CH₃).

-

2.2.3. Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the stretching vibrations of its key functional groups.

-

Characteristic IR Absorptions:

-

~1735 cm⁻¹: Strong C=O stretching of the ester group.

-

~3100 cm⁻¹: C-H stretching of the furan ring.

-

~1100-1200 cm⁻¹: C-O stretching of the ester.

-

~1500, ~1600 cm⁻¹: C=C stretching of the furan ring.

-

Synthesis and Purification

The synthesis of this compound can be efficiently achieved via a nucleophilic substitution reaction. The following protocol is based on established methods for the preparation of similar thioethers.

// Nodes FurfurylMercaptan [label="Furfuryl Mercaptan", fillcolor="#F1F3F4", fontcolor="#202124"]; Base [label="Base (e.g., NaH, Et3N)", fillcolor="#F1F3F4", fontcolor="#202124"]; Thiolate [label="Furfuryl Thiolate (in situ)", fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse]; MethylChloroacetate [label="Methyl Chloroacetate", fillcolor="#F1F3F4", fontcolor="#202124"]; Reaction [label="Nucleophilic\nSubstitution (SN2)", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=oval]; CrudeProduct [label="Crude Product", fillcolor="#FBBC05", fontcolor="#202124"]; Purification [label="Purification\n(e.g., Column Chromatography)", fillcolor="#34A853", fontcolor="#FFFFFF", shape=oval]; FinalProduct [label="this compound", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=Mdiamond];

// Edges FurfurylMercaptan -> Thiolate [label="Deprotonation"]; Base -> Thiolate; Thiolate -> Reaction; MethylChloroacetate -> Reaction; Reaction -> CrudeProduct; CrudeProduct -> Purification; Purification -> FinalProduct; }

Figure 1: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis

Materials:

-

Furfuryl mercaptan

-

Methyl chloroacetate

-

Triethylamine (Et₃N) or Sodium Hydride (NaH)

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dimethylformamide (DMF))

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate (for chromatography)

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, dissolve furfuryl mercaptan (1.0 equivalent) in the anhydrous solvent.

-

Deprotonation: Cool the solution to 0 °C in an ice bath. Add triethylamine (1.1 equivalents) dropwise. If using sodium hydride (1.1 equivalents), add it portion-wise, allowing for the cessation of hydrogen gas evolution between additions.

-

Nucleophilic Attack: While maintaining the temperature at 0 °C, add a solution of methyl chloroacetate (1.05 equivalents) in the anhydrous solvent dropwise over 30 minutes.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer).

-

Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude oil by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

-

Final Product: Combine the pure fractions and remove the solvent under reduced pressure to obtain this compound as a colorless to pale yellow oil.

Analytical Methodologies

Quality control and quantification of this compound are critical, especially in the context of its use as a flavor ingredient and as a pharmaceutical impurity.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds like this compound.

// Nodes SamplePrep [label="Sample Preparation\n(Dilution in Solvent)", fillcolor="#F1F3F4", fontcolor="#202124"]; Injection [label="GC Injection", fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse]; Separation [label="Chromatographic Separation\n(Capillary Column)", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=oval]; Ionization [label="Ionization\n(Electron Impact)", fillcolor="#FBBC05", fontcolor="#202124", shape=oval]; MassAnalysis [label="Mass Analysis\n(Quadrupole)", fillcolor="#34A853", fontcolor="#FFFFFF", shape=oval]; Detection [label="Detection & Data Acquisition", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=Mdiamond];

// Edges SamplePrep -> Injection; Injection -> Separation; Separation -> Ionization; Ionization -> MassAnalysis; MassAnalysis -> Detection; }

Figure 2: Workflow for the GC-MS analysis of this compound.

Protocol:

-

Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

-

Carrier Gas: Helium, constant flow rate of 1.0 mL/min.

-

Oven Temperature Program: Initial temperature of 60 °C, hold for 2 minutes, ramp at 10 °C/min to 250 °C, hold for 5 minutes.

-

Injector Temperature: 250 °C.

-

Injection Mode: Split (e.g., 50:1).

-

MS Transfer Line Temperature: 280 °C.

-

Ion Source Temperature: 230 °C.

-

Ionization Energy: 70 eV.

-

Mass Scan Range: m/z 40-400.

High-Performance Liquid Chromatography (HPLC)

HPLC is suitable for the quantification and purity assessment of this compound, particularly in non-volatile matrices.

Protocol:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water. A typical starting point is 60:40 (v/v) Acetonitrile:Water.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detector: UV detector at 220 nm.

-

Injection Volume: 10 µL.

Biological Context and Significance

This compound holds a dual role that is of interest to both food scientists and pharmaceutical professionals.

Flavor and Fragrance Applications

This compound is recognized as a flavoring agent with sweet, roasted notes.[1] It is part of a larger group of furan derivatives used to impart specific flavor profiles to food and beverages. The European Food Safety Authority (EFSA) has evaluated this group of compounds and, based on current intake levels, has not identified a safety concern.[2]

Pharmaceutical Impurity in Lafutidine

This compound is a known process-related impurity of Lafutidine, a second-generation H₂ receptor antagonist used to treat gastrointestinal disorders. The presence of impurities in active pharmaceutical ingredients (APIs) is strictly controlled by regulatory bodies. Therefore, the synthesis, characterization, and quantification of this compound as a reference standard are crucial for pharmaceutical quality control.

Toxicological Profile

The toxicological properties of this compound have not been fully investigated individually. However, safety data sheets indicate that it is classified as a skin and eye irritant and may cause respiratory irritation.[3] The broader class of furan derivatives has been extensively studied. While some furans can exhibit toxicity, regulatory bodies like EFSA and JECFA have concluded that furan derivatives used as flavoring agents, including those structurally similar to this compound, are not a safety concern at the low levels of estimated dietary intake.[2][4]

Stability and Reactivity

The stability of this compound is governed by its constituent functional groups. The ester linkage is susceptible to hydrolysis under both acidic and basic conditions. The furan ring, being electron-rich, is prone to electrophilic substitution and can be sensitive to strong oxidizing agents. The thioether linkage can be oxidized to the corresponding sulfoxide and sulfone under appropriate conditions. For long-term storage, it is recommended to keep the compound in a cool, dry, and dark place in a tightly sealed container.

Conclusion

This compound (CAS 108499-33-8) is a compound of significant interest due to its application as a flavoring agent and its role as a pharmaceutical impurity. This guide has provided a detailed overview of its chemical and physical properties, a robust protocol for its synthesis, and methodologies for its analytical characterization. The information presented herein serves as a valuable resource for researchers and professionals working with this compound, enabling them to handle, synthesize, and analyze it with a high degree of confidence and scientific rigor.

References

-

methyl (2-furfuryl thio) acetate, 108499-33-8. The Good Scents Company. [Link]

-

This compound | C8H10O3S | CID 7022533. PubChem, National Center for Biotechnology Information. [Link]

-

Scientific Opinion on Flavouring Group Evaluation 13 Revision 3 (FGE.13Rev3): furfuryl and furan derivatives with and without additional side-chain substituents and heteroatoms from chemical group 14. EFSA Journal, 2021. [Link]

-

Lafutidine Impurities and Related Compound. Veeprho. [Link]

Sources

An In-depth Technical Guide to Methyl (2-furfurylthio)acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl (2-furfurylthio)acetate is a sulfur-containing organic compound featuring a furan ring, a thioether linkage, and a methyl ester group. While it has found application in the flavor and fragrance industry, its structural motifs—the furan ring and the thioether linkage—are of significant interest in medicinal chemistry and organic synthesis.[1] The furan moiety is a common structural element in many natural products and bioactive compounds, exhibiting a wide range of biological activities.[2] Thioethers are also crucial in various biological processes and are present in a number of pharmaceutical agents. This guide provides a comprehensive overview of this compound, including its chemical identity, synthesis, spectral characterization, reactivity, potential applications, and safety information, to support its use in research and development.

Chemical Identity and Properties

IUPAC Name and Synonyms

The systematic IUPAC name for this compound is methyl 2-((furan-2-ylmethyl)thio)acetate .[3]

It is also known by a variety of synonyms, which are listed in the table below for easy reference.

| Identifier Type | Identifier |

| CAS Number | 108499-33-8[3] |

| Molecular Formula | C₈H₁₀O₃S[3] |

| Molecular Weight | 186.23 g/mol [3] |

| Synonyms | Methyl (2-furanylmethylthio)acetate, Methyl 2-(furan-2-ylmethylsulfanyl)acetate, Acetic acid, 2-[(2-furanylmethyl)thio]-, methyl ester[4][5] |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below. It is important to note that some publicly available data may refer to the closely related compound, Furfuryl thioacetate (CAS 13678-68-7), and care should be taken to ensure the data corresponds to the correct compound.

| Property | Value | Source |

| Appearance | Colorless to yellow clear liquid (estimated) | [4] |

| Boiling Point | 286.00 to 287.00 °C @ 760.00 mm Hg | [4] |

| Flash Point | 218.00 °F (103.33 °C) (Closed Cup) | [4] |

| Specific Gravity | 1.195 to 1.205 @ 25.00 °C | [4] |

| Refractive Index | 1.510 to 1.520 @ 20.00 °C | [4] |

| Solubility | Soluble in alcohol; sparingly soluble in water (2498 mg/L @ 25 °C, estimated) | [4] |

Synthesis and Characterization

Synthetic Protocol

Reaction Scheme:

Caption: Proposed synthesis of this compound.

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-furanmethanethiol (1 equivalent) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF).

-

Base Addition: To the solution, add a non-nucleophilic base such as triethylamine (1.1 equivalents) and stir the mixture for 20-30 minutes at room temperature. The base deprotonates the thiol to form the more nucleophilic thiolate.

-

Addition of Electrophile: Slowly add methyl chloroacetate (1 equivalent) to the reaction mixture.

-

Reaction: Heat the reaction mixture to 60-65 °C and maintain this temperature for several hours (e.g., 14 hours, as in the ethyl ester synthesis) until the reaction is complete, as monitored by thin-layer chromatography (TLC).[2]

-

Work-up: Cool the reaction mixture to room temperature and pour it over ice water. Add sodium bicarbonate solution to neutralize any remaining acid.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3 x volumes).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the pure this compound.

Spectral Characterization

Specific spectral data (¹H NMR, ¹³C NMR, MS, IR) for this compound are not widely published in peer-reviewed journals. However, based on the known spectra of analogous compounds and general principles of spectroscopy, the expected spectral characteristics are outlined below. Researchers should confirm these characteristics with their own experimentally obtained data.

Expected ¹H NMR (proton nuclear magnetic resonance) Data:

| Proton | Expected Chemical Shift (ppm) | Multiplicity | Notes |

| -OCH₃ | ~3.7 | Singlet | Methyl ester protons. |

| -S-CH₂-CO- | ~3.2 | Singlet | Methylene protons adjacent to the sulfur and carbonyl group. |

| Furan-CH₂-S- | ~3.8 | Singlet | Methylene protons of the furfuryl group. |

| Furan H-5 | ~7.4 | Doublet | Furan proton adjacent to the oxygen. |

| Furan H-3 | ~6.2 | Doublet | Furan proton coupled to H-4. |

| Furan H-4 | ~6.3 | Doublet of doublets | Furan proton coupled to H-3 and H-5. |

Expected ¹³C NMR (carbon-13 nuclear magnetic resonance) Data:

| Carbon | Expected Chemical Shift (ppm) |

| -C=O | ~170 |

| Furan C-2 | ~150 |

| Furan C-5 | ~142 |

| Furan C-3 | ~107 |

| Furan C-4 | ~110 |

| -OCH₃ | ~52 |

| -S-CH₂-CO- | ~35 |

| Furan-CH₂-S- | ~30 |

Expected Mass Spectrometry (MS) Data:

The electron ionization (EI) mass spectrum is expected to show the molecular ion peak (M⁺) at m/z 186. Key fragmentation patterns would likely involve the loss of the methoxycarbonyl group (-COOCH₃), cleavage of the C-S bond, and fragmentation of the furan ring.

Expected Infrared (IR) Spectroscopy Data:

| Functional Group | Expected Wavenumber (cm⁻¹) |

| C=O (ester) | ~1740 (strong) |

| C-O (ester) | ~1200-1100 |

| C-S | ~700-600 |

| Furan ring C-H | ~3100 |

| Furan ring C=C | ~1600, 1500 |

Reactivity and Stability

The reactivity of this compound is primarily dictated by the furan ring, the thioether linkage, and the ester group.

-

Furan Ring: The furan ring is susceptible to electrophilic substitution and can undergo reactions such as nitration, sulfonation, and halogenation. It is also prone to oxidation, which can lead to ring-opening.[6] The furan ring can be sensitive to strong acids.

-

Thioether Linkage: The sulfur atom in the thioether is nucleophilic and can be oxidized to the corresponding sulfoxide and sulfone using oxidizing agents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (mCPBA). The C-S bond can be cleaved under certain reductive conditions.

-

Ester Group: The methyl ester can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions. It can also undergo transesterification in the presence of other alcohols and a suitable catalyst.

The compound should be stored in a cool, dry place away from strong oxidizing agents and strong acids or bases to prevent degradation.

Potential Applications in Research and Drug Development

While primarily used as a flavoring agent, the structural features of this compound suggest potential applications in organic synthesis and medicinal chemistry.

Building Block in Organic Synthesis

The furan ring can be considered a versatile building block. For instance, furfural, a related compound, is a precursor for the synthesis of various pharmaceuticals and other specialty chemicals.[7] this compound could potentially be used in similar synthetic strategies, with the thioether and ester functionalities allowing for further chemical modifications.

Medicinal Chemistry

Both furan and thioether moieties are found in various biologically active molecules. Thiophene, a bioisostere of furan, is present in numerous drugs.[8] The thioether linkage is also a key component of many pharmaceuticals. The combination of these functional groups in this compound makes it an interesting scaffold for the design and synthesis of novel compounds with potential therapeutic applications. For example, furan derivatives have been investigated for their anticancer and antibacterial activities.[2]

Caption: Potential synthetic modifications of this compound.

Analytical Methods

For the analysis of this compound, chromatographic methods are most suitable.

-

Gas Chromatography-Mass Spectrometry (GC-MS): Given its volatility, GC-MS is an excellent method for the identification and quantification of this compound. A non-polar or medium-polarity capillary column would be appropriate for separation.

-

High-Performance Liquid Chromatography (HPLC): HPLC can also be used, particularly for monitoring reactions or for the analysis of less volatile derivatives. A reversed-phase C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol would be a good starting point for method development.

Safety and Toxicology

Hazard Identification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as follows:

-

Skin Irritation (Category 2) [9]

-

Serious Eye Irritation (Category 2) [9]

-

Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritation [9]

Toxicological Profile

Specific toxicological data for this compound is limited. However, data on related compounds such as furfural and furfuryl alcohol can provide some insights. Furfural and its derivatives are known to be irritants to the skin, eyes, and respiratory tract.[10] Chronic exposure to high concentrations of furfural has been associated with liver toxicity in animal studies.[11] It is expected that furfuryl thio-esters would be metabolized via hydrolysis to furfuryl alcohol and the corresponding thioacetic acid, which would then be further metabolized.[10]

Handling Precautions:

-

Work in a well-ventilated area, preferably in a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid inhalation of vapors and contact with skin and eyes.

-

In case of contact, flush the affected area with plenty of water and seek medical attention if irritation persists.

Conclusion

This compound is a compound with established use in the flavor industry, but its potential in broader chemical research and development is yet to be fully explored. This guide has provided a comprehensive overview of its chemical identity, a plausible synthetic route, expected spectral characteristics, reactivity, and safety considerations. For researchers and drug development professionals, this compound represents a readily accessible scaffold containing both a furan ring and a thioether linkage, offering multiple points for chemical modification and the potential for the discovery of novel bioactive molecules. Further research into its synthetic applications and biological activity is warranted.

References

-

The Good Scents Company. methyl (2-furfuryl thio) acetate, 108499-33-8. Available from: [Link]

-

PubChem. Furfuryl thioacetate. National Center for Biotechnology Information. Available from: [Link]

-

Tominaga, T., & Dubourdieu, D. (2006). A novel method for quantification of 2-methyl-3-furanthiol and 2-furanmethanethiol in wines made from Vitis vinifera grape varieties. Journal of Agricultural and Food Chemistry, 54(1), 29–33. Available from: [Link]

-

PubChem. This compound. National Center for Biotechnology Information. Available from: [Link]

-

Sengpracha, W., et al. (2019). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Oriental Journal of Chemistry, 35(3). Available from: [Link]

-

Chem-Impex. Furfuryl thioacetate. Available from: [Link]

- El-Sayed, W. A., et al. (2019). Synthesis and Anticancer Activity of New ((Furan-2-yl)-1,3,4-thiadiazolyl)-1,3,4-oxadiazole Acyclic Sugar Derivatives. Chemical and Pharmaceutical Bulletin, 67(8), 888-898.

- Google Patents. (2011).

- Diva-Portal.org. (2012). Method development for the determination of thiols using HPLC with fluorescence detection.

- Benchchem. Technical Support Center: Synthesis of 2-(Furan-2-yl)-4-methylbenzo[d]thiazole.

- ResearchGate. (2016). Mass-spectrometric fragmentation of sodium 2-(4-methyl-5-(thiophene-2-yl)-4H-1,2,4-triazole-3-ylthio)

- Thermo Fisher Scientific. Fast GC-MS/MS for High Throughput Pesticides Analysis.

- ResearchGate. (2015).

- INCHEM. (1999).

- Organic Reactions. (2004).

- Biosystems Engineers. (2014).

- MDPI. (2022).

- RACO. (2009).

- INCHEM. (1995). FURFURAL (WHO Food Additives Series 42).

- National Institutes of Health. (2023). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads.

- ResearchGate. (2012). 1 H NMR of compound 2 (S)-1-(furan-2-yl)ethanol, 2: 0.37 g (2.84 mmol)...

- ResearchGate. (2009).

- ResearchGate. (2014). On the fragmentation of furan molecule and its dependence on the laser wavelength.

- ResearchGate. (2014). IR spectrum of furan-2-aldehyde-N-phenylthiosemicarbazone.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 3. scispace.com [scispace.com]

- 4. methyl (2-furfuryl thio) acetate, 108499-33-8 [thegoodscentscompany.com]

- 5. imreblank.ch [imreblank.ch]

- 6. Targeted Modification of furan-2-carboxaldehydes into Michael Acceptor Analogs Yielded Long-Acting Hemoglobin Modulators with Dual Antisickling Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. furfuryl thioacetate, 13678-68-7 [thegoodscentscompany.com]

- 8. researchgate.net [researchgate.net]

- 9. Furfuryl thioacetate | C7H8O2S | CID 61660 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. FURFURYL ALCOHOL AND RELATED SUBSTANCES [inchem.org]

- 11. Thioester - Wikipedia [en.wikipedia.org]

Introduction: The Strategic Importance of Furan-Containing Thioacetates

An In-depth Technical Guide on the Mechanism of Formation for Furan-Containing Thioacetates

Audience: Researchers, scientists, and drug development professionals.

Abstract: Furan-containing thioacetates represent a pivotal class of synthons, prized for their utility in constructing complex molecular architectures in medicinal chemistry and materials science. Their unique electronic and structural properties, conferred by the furan moiety and the thioacetate group, make them valuable intermediates. This guide provides a comprehensive exploration of the predominant mechanistic pathways for their formation. We will delve into the underlying principles of key synthetic strategies, offering not just procedural outlines but also the causal reasoning behind experimental design, thereby equipping researchers with the knowledge to optimize existing methods and innovate new ones.

The furan ring is a privileged scaffold in numerous biologically active compounds and functional materials. When functionalized with a thioacetate group, its synthetic versatility expands significantly. The thioacetate can serve as a protected thiol, a precursor for radical reactions, or a handle for diverse coupling chemistries. Understanding the mechanisms of their formation is paramount for controlling selectivity, improving yields, and designing novel molecular entities for drug discovery and development. This guide will focus on the most prevalent and mechanistically insightful pathways for the synthesis of these valuable compounds.

Mechanistic Pathway I: Nucleophilic Substitution of Halofurans

One of the most direct and widely employed methods for the synthesis of furan-containing thioacetates involves the nucleophilic substitution of a halofuran derivative with a thioacetate salt. This approach is predicated on the principles of SNAr (Nucleophilic Aromatic Substitution) or SN2 reactions, depending on the substrate.

The SNAr Mechanism on Activated Furans

For furan rings bearing electron-withdrawing groups (EWGs) ortho or para to a halogen atom, the SNAr mechanism is often operative. The presence of these EWGs is crucial as they stabilize the negatively charged intermediate, the Meisenheimer complex.

Causality Behind Experimental Choices:

-

Choice of Base and Salt: Potassium thioacetate (KSAc) is a common choice due to its good solubility in polar aprotic solvents and the sufficient nucleophilicity of the thioacetate anion.

-

Solvent System: Polar aprotic solvents like DMF, DMSO, or NMP are preferred. They effectively solvate the cation (K+) without solvating the nucleophile (-SAc), thereby enhancing its reactivity.

-

Temperature Control: While heat is often required to overcome the activation energy, excessive temperatures can lead to decomposition of the furan ring or side reactions. Careful temperature monitoring is essential.

Visualizing the SNAr Pathway

Caption: SNAr mechanism for thioacetate formation on an activated furan ring.

Experimental Protocol: Synthesis of 2-Thioacetylfuran

This protocol describes the synthesis of 2-thioacetylfuran from 2-bromofuran as a representative example.

Materials:

-

2-Bromofuran

-

Potassium thioacetate (KSAc)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous magnesium sulfate

-

Round-bottom flask, condenser, magnetic stirrer, heating mantle

Procedure:

-

Inert Atmosphere: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a condenser, add potassium thioacetate (1.2 eq). The flask is then purged with nitrogen or argon. An inert atmosphere is critical to prevent oxidation of the thioacetate.

-

Solvent and Reagent Addition: Anhydrous DMF is added to dissolve the KSAc. 2-Bromofuran (1.0 eq) is then added dropwise to the stirring solution at room temperature.

-

Reaction Conditions: The reaction mixture is heated to 80-100 °C. The progress is monitored by TLC or GC-MS. The elevated temperature is necessary to facilitate the nucleophilic attack on the relatively electron-rich furan ring.

-

Work-up: Upon completion, the reaction is cooled to room temperature and quenched by pouring into water. The aqueous layer is extracted with ethyl acetate (3x). The combined organic layers are washed with saturated sodium bicarbonate solution to remove any unreacted thioacetic acid, followed by a brine wash.

-

Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Self-Validation: The success of this protocol relies on the exclusion of water to prevent hydrolysis of the thioacetate and the use of an appropriate solvent to ensure reagent solubility and reactivity. The purification steps are designed to remove both inorganic salts and organic byproducts.

Mechanistic Pathway II: The Pummerer Rearrangement

A more advanced and elegant approach involves the Pummerer rearrangement of a furan-containing sulfoxide. This reaction allows for the introduction of a thioacetate group at a position alpha to the sulfur atom.

The Core Mechanism

The reaction is initiated by the activation of the sulfoxide with an acylating agent, typically acetic anhydride. This forms a highly electrophilic intermediate, the thionium ion, which is susceptible to nucleophilic attack.

Causality Behind Experimental Choices:

-

Activating Agent: Acetic anhydride serves a dual role: it activates the sulfoxide and provides the acetate nucleophile. Trifluoroacetic anhydride (TFAA) can be used for less reactive substrates due to its higher electrophilicity.

-

Catalyst: A catalytic amount of a Lewis acid or a protic acid can sometimes accelerate the initial acylation step.

-

Temperature: The reaction is often run at or below room temperature to control the reactivity of the intermediates and minimize side reactions.

Visualizing the Pummerer Rearrangement

Caption: Key steps of the Pummerer rearrangement for thioacetate synthesis.

Mechanistic Pathway III: Thiol-Ene Radical Addition to Furans

For furan substrates containing an alkene moiety, a radical-mediated thiol-ene reaction can be a powerful method for introducing a thioacetate group. This reaction proceeds via a free-radical chain mechanism.

The Radical Chain Process

-

Initiation: A radical initiator (e.g., AIBN, benzoyl peroxide) is homolytically cleaved by heat or UV light to generate radicals.

-

Propagation:

-

The initiator radical abstracts a hydrogen atom from thioacetic acid to form a thiyl radical (AcS•).

-

The thiyl radical adds to the alkene on the furan ring, forming a carbon-centered radical.

-

This carbon radical then abstracts a hydrogen from another molecule of thioacetic acid, yielding the furan-thioacetate product and regenerating the thiyl radical.

-

-

Termination: Two radicals combine to terminate the chain.

Causality Behind Experimental Choices:

-

Initiator: The choice of initiator depends on the desired reaction temperature. AIBN is commonly used for thermal initiation around 80 °C.

-

Stoichiometry: A slight excess of the thioacetic acid is often used to ensure complete consumption of the alkene and to favor the propagation steps over termination.

-

Degassing: Removal of dissolved oxygen is crucial, as oxygen can act as a radical scavenger and inhibit the chain reaction.

Visualizing the Thiol-Ene Reaction Workflow

Caption: Experimental workflow for the radical thiol-ene addition.

Data Summary: Comparison of Synthetic Routes

| Method | Substrate Requirement | Typical Yields | Key Strengths | Potential Challenges |

| Nucleophilic Substitution | Halofuran, often with EWG | 60-90% | Direct, reliable, scalable | Requires specific substitution pattern, can require high temperatures |

| Pummerer Rearrangement | Furan-sulfoxide | 50-85% | Access to different substitution patterns | Requires multi-step substrate synthesis, sensitive intermediates |

| Thiol-Ene Addition | Furan with an alkene side chain | 70-95% | High atom economy, mild conditions | Limited to specific substrates, requires radical-compatible functionality |

Conclusion and Future Outlook

The synthesis of furan-containing thioacetates is achievable through several distinct mechanistic pathways, each with its own set of advantages and substrate requirements. The choice of method is ultimately dictated by the specific molecular target and the available starting materials. As the demand for complex furan-based molecules in drug discovery continues to grow, further development of more efficient, selective, and sustainable synthetic methods will be a key area of research. Innovations in catalysis, such as photoredox-mediated reactions, may soon provide even milder and more versatile routes to these important building blocks.

References

-

Title: Nucleophilic Aromatic Substitution Source: Organic Chemistry (5th ed.), Paula Yurkanis Bruice URL: [Link]

-

Title: The Pummerer Reaction Source: Strategic Applications of Named Reactions in Organic Synthesis, László Kürti and Barbara Czakó URL: [Link]

-

Title: Thiol-Ene "Click" Chemistry Source: Chemical Society Reviews URL: [Link]

The Ascendant Role of Sulfur-Containing Furan Derivatives in Medicinal Chemistry: A Technical Guide

For Immediate Release

A comprehensive technical guide detailing the synthesis, properties, and burgeoning pharmacological applications of sulfur-containing furan derivatives has been compiled for researchers, scientists, and professionals in drug development. This guide navigates the intricate landscape of these heterocyclic compounds, offering a deep dive into their chemical synthesis and a thorough exploration of their significant and varied biological activities. The furan nucleus, a five-membered aromatic ring containing an oxygen atom, is a prevalent scaffold in a multitude of clinically relevant molecules. The strategic incorporation of sulfur-containing functional groups into this framework has been shown to modulate and enhance the therapeutic potential of these derivatives, opening new avenues for the discovery of novel therapeutic agents.

This in-depth guide provides a structured overview of the current state of research, focusing on the synergistic relationship between the furan core and its sulfur substituents. It aims to serve as an essential resource for medicinal chemists and pharmacologists, providing both foundational knowledge and insights into the latest advancements in the field.

The Strategic Integration of Sulfur into the Furan Scaffold: A Synthetic Overview

The introduction of sulfur into the furan ring system can be achieved through a variety of synthetic strategies, broadly categorized into the formation of the heterocyclic core from sulfur-containing precursors and the post-synthetic functionalization of a pre-formed furan ring.

Building the Core: Synthesis of Thiophene-Fused Furans and Related Systems

Classical named reactions provide a robust foundation for the synthesis of thiophene rings, which can be fused to or derived from furan precursors.

-

Paal-Knorr Thiophene Synthesis: This method involves the condensation of a 1,4-dicarbonyl compound with a sulfurizing agent, such as phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent, to yield a substituted thiophene.[1][2] While not directly a synthesis of a furan, 1,4-dicarbonyls can be derived from furan precursors, making this a relevant indirect route.

-

Fiesselmann Thiophene Synthesis: This versatile reaction allows for the synthesis of 3-hydroxy-2-thiophenecarboxylic acid derivatives from the reaction of α,β-acetylenic esters with thioglycolic acid derivatives in the presence of a base.[3] This method offers a pathway to highly functionalized thiophenes that can be further elaborated.

-

Gewald Aminothiophene Synthesis: A multicomponent reaction involving a ketone or aldehyde, an activated nitrile, and elemental sulfur in the presence of a base, the Gewald reaction is a highly efficient method for the synthesis of 2-aminothiophenes.[4][5] These products serve as versatile intermediates for the synthesis of a wide range of biologically active compounds.

Experimental Protocol: Gewald Synthesis of 2-Aminothiophenes [6]

This protocol describes a modified Gewald reaction for the synthesis of 3-acetyl-2-aminothiophenes.

Materials:

-

Cyanoacetone sodium salt

-

α-Mercaptoaldehyde dimers

-

Triethylamine

-

Dimethylformamide (DMF)

-

Acetic anhydride

-

Deionized water

-

Diethyl ether

-

Glacial acetic acid

-

Dichloromethane (CH₂Cl₂)

-

Concentrated Hydrochloric acid (HCl)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Preparation of Cyanoacetone: To a solution of cyanoacetone sodium salt (50 mmol) in water (150 mL), add CH₂Cl₂ (100 mL). While stirring, adjust the mixture to pH 1 with concentrated HCl. Separate the organic layer, and extract the aqueous layer again with CH₂Cl₂ (100 mL). Combine the organic layers and dry over anhydrous Na₂SO₄.[6]

-

Cyclization: After filtration, add the appropriate α-mercaptoaldehyde dimer (50 mmol) and triethylamine (50 mmol) to the solution of cyanoacetone. Remove the solvent under reduced pressure. To the residue, add DMF (50 mL) and triethylamine (50 mmol).[6]

-

Reaction: After 15 minutes, heat the solution to 60 °C for 3 hours.[6]

-

Work-up: Remove the solvent under reduced pressure. To the oily residue, add water (50 mL), diethyl ether (50 mL), and glacial acetic acid (approximately 1–3 mL) until the organic layer becomes clear.[6]

-

Acetylation for Stabilization: For stabilization, the resulting 3-acetyl-2-aminothiophenes can be heated with acetic anhydride. For example, reflux 10 mmol of the thiophenamine with 5 mL of acetic anhydride for 15 minutes. Add approximately 10 mL of water and heat for an additional 5 minutes. Upon cooling, the acetamide product will crystallize.[6]

Caption: The Gewald reaction pathway to 2-aminothiophenes.

Functionalizing the Furan Ring: Introduction of Sulfur-Containing Moieties

The direct introduction of sulfur functionalities onto a pre-existing furan ring is a key strategy for the synthesis of diverse derivatives.

-

Synthesis of Furan Thioethers: Metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-sulfur bonds.[7][8] Palladium- and copper-based catalytic systems are commonly employed to couple furan halides or triflates with thiols or their corresponding salts.[8]

-

Oxidation of Furan Thioethers: Furan thioethers can be selectively oxidized to the corresponding sulfoxides or sulfones using various oxidizing agents.[7][9] Hydrogen peroxide, often in the presence of a catalyst, is a common and environmentally benign oxidant.[7] The stoichiometry of the oxidant can be controlled to favor the formation of either the sulfoxide or the sulfone.[10]

-

Sulfonation of Furan: Furan can undergo electrophilic sulfonation to introduce a sulfonic acid group. Due to the acid-sensitivity of the furan ring, mild sulfonating agents such as a sulfur trioxide-pyridine complex are typically used.[11]

-

Synthesis of Furan-based Sulfonamides: Furan-containing sulfonamides are valuable pharmacophores. A common synthetic route involves the electrophilic sulfonation of a suitable furan derivative, followed by conversion of the resulting sulfonic acid to a sulfonyl chloride, which is then reacted with an amine.[12][13]

Caption: Synthetic routes to various sulfur-containing furan derivatives.

The Pharmacological Landscape of Sulfur-Containing Furan Derivatives

The incorporation of sulfur into furan-based molecules has led to a diverse array of pharmacological activities, with compounds demonstrating potential as antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer agents.[14][15][16]

A Spectrum of Biological Activities

The biological activity of furan derivatives can be significantly influenced by the nature and position of the sulfur-containing substituent.

| Class of Compound | Biological Activity | References |

| Furan Thioethers | Antibacterial, Antifungal, Neuroprotective | [17] |

| Furan Sulfoxides | Anti-inflammatory, Anticancer | [10] |

| Furan Sulfones | Antimicrobial, Anti-inflammatory, Anticancer, Anti-HIV | [18][19] |

| Furan-based Sulfonamides | Antibacterial, Anticancer, Diuretic | [12][13] |

| Thienofurans | Antiproliferative, Photochemotherapeutic | [20] |

Structure-Activity Relationship (SAR) Insights